Cas no 1016641-70-5 (4-Methylsulfinylphenylboronic Acid Pinacol Ester)
4-Methylsulfinylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)-phenyl)-1,3,2-dioxaborolane
- 4-Methylsulfinylphenylboronic acid, pinacol ester
- 1016641-70-5
- 4,4,5,5-tetramethyl-2-[4-(methylsulfinyl)phenyl]-1,3,2-dioxaborolane
- DA-16349
- D76784
- 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL3214269
- AKOS016004713
- 2-(4-METHANESULFINYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- NWLRDFRSFJEVCD-UHFFFAOYSA-N
- 4,4,5,5-tetramethyl-2-(4-methylsulfinylphenyl)-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(methylsulfinyl)phenyl]-
- MFCD16660301
- BS-19107
- CS-0108348
- DTXSID60682205
- 4-Methylsulfinylphenylboronic Acid Pinacol Ester
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- MDL: MFCD16660301
- Inchi: 1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(9-7-10)18(5)15/h6-9H,1-5H3
- InChI Key: NWLRDFRSFJEVCD-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Computed Properties
- Exact Mass: 266.11500
- Monoisotopic Mass: 266.1147958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Boiling Point: 399.2±25.0°C at 760 mmHg
- PSA: 54.74000
- LogP: 2.58890
4-Methylsulfinylphenylboronic Acid Pinacol Ester Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD235994)
4-Methylsulfinylphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylsulfinylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228401-250mg |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 250mg |
£125.00 | 2022-02-28 | |
| Fluorochem | 228401-1g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 1g |
£313.00 | 2022-02-28 | |
| Fluorochem | 228401-5g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 5g |
£1100.00 | 2022-02-28 | |
| Alichem | A019123028-1g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 1g |
$405.00 | 2023-09-04 | |
| Alichem | A019123028-5g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 5g |
$1320.00 | 2023-09-04 | |
| Chemenu | CM129537-1g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 1g |
$281 | 2021-08-05 | |
| Ambeed | A781294-250mg |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 250mg |
$66.0 | 2025-02-21 | |
| Ambeed | A781294-1g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 1g |
$166.0 | 2025-02-21 | |
| Ambeed | A781294-5g |
4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane |
1016641-70-5 | 95% | 5g |
$602.0 | 2025-02-21 | |
| TRC | M354085-50mg |
4-Methylsulfinylphenylboronic Acid Pinacol Ester |
1016641-70-5 | 50mg |
$ 70.00 | 2022-06-02 |
4-Methylsulfinylphenylboronic Acid Pinacol Ester Suppliers
4-Methylsulfinylphenylboronic Acid Pinacol Ester Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Methylsulfinylphenylboronic Acid Pinacol Ester
4-Methylsulfinylphenylboronic Acid Pinacol Ester: A Comprehensive Overview
The compound with CAS No. 1016641-70-5, commonly referred to as 4-Methylsulfinylphenylboronic Acid Pinacol Ester, is a highly specialized intermediate utilized in the field of organic synthesis, particularly in the construction of complex molecular architectures. This compound has garnered significant attention in recent years due to its unique properties and versatility in facilitating various chemical transformations.
At its core, 4-Methylsulfinylphenylboronic Acid Pinacol Ester is a derivative of phenylboronic acid, which serves as a fundamental building block in cross-coupling reactions—a cornerstone of modern organic chemistry. The presence of the methylsulfinyl group at the para position introduces a unique electronic environment, enhancing the reactivity and selectivity of the molecule in various reactions. This feature has been extensively exploited in the synthesis of biologically active compounds, such as kinase inhibitors and other therapeutic agents.
Recent studies have highlighted the role of this compound in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The pinacol ester functionality ensures compatibility with palladium catalysts, enabling efficient coupling under mild conditions. This has made 4-Methylsulfinylphenylboronic Acid Pinacol Ester an invaluable tool in drug discovery programs, where precise control over molecular structure is paramount.
The synthesis of this compound involves a multi-step process that begins with the preparation of 4-methylsulfinylaniline, followed by conversion to its corresponding boronic acid derivative. The introduction of the pinacol ester group is achieved through a nucleophilic substitution reaction, ensuring high yields and excellent purity. Researchers have recently optimized this synthesis pathway by employing environmentally friendly reagents and catalytic systems, aligning with the growing emphasis on sustainable chemistry practices.
In terms of applications, 4-Methylsulfinylphenylboronic Acid Pinacol Ester has found utility in the construction of heterocyclic compounds, which are prevalent in natural products and pharmaceutical agents. Its ability to participate in both intramolecular and intermolecular couplings makes it a versatile reagent for assembling complex ring systems. For instance, recent work has demonstrated its use in synthesizing polycyclic frameworks resembling those found in taxane anticancer drugs.
Moreover, the methylsulfinyl group imparts unique photophysical properties to this compound, making it an interesting candidate for applications in materials science. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices, where precise control over electronic transitions is critical.
The demand for 4-Methylsulfinylphenylboronic Acid Pinacol Ester has been driven by its role as an intermediate in the synthesis of biaryl compounds—structures that are integral to many modern pharmaceuticals and agrochemicals. Its compatibility with various coupling partners ensures that it can be integrated into diverse synthetic routes, enhancing its appeal to chemists across multiple disciplines.
In conclusion, 4-Methylsulfinylphenylboronic Acid Pinacol Ester stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of reactivity and functionality positions it as an indispensable tool for constructing complex molecules with applications ranging from drug discovery to materials science. As research continues to uncover new possibilities for this compound, its significance within the chemical community is expected to grow further.
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